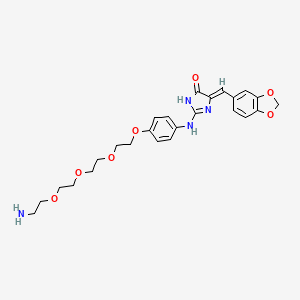
Hqv4NK9ucs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 3b is a synthetic organic derivative of the marine sponge extract Leucettine L41. It is known for its potent inhibitory effects on dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) . The compound has been modified with four amino-polyethylene glycol linkers to facilitate immobilization for screening assays .
Preparation Methods
Industrial Production Methods: There is no detailed information available on the industrial production methods for compound 3b. The compound is primarily used in research settings, and its production is likely carried out in specialized laboratories.
Chemical Reactions Analysis
Types of Reactions: Compound 3b undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The common reagents and conditions for the reactions involving compound 3b are not explicitly mentioned in the available sources. it is known that the compound is used in screening assays, which may involve various chemical reagents and conditions .
Major Products Formed: The major products formed from the reactions involving compound 3b are not specified in the available literature. The compound’s primary use is as an inhibitor in biological assays, and its reaction products are likely studied in the context of these assays .
Scientific Research Applications
Compound 3b has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of DYRKs and CLKs, making it valuable in studies related to kinase activity and regulation . The compound’s ability to inhibit these kinases has potential therapeutic implications, particularly in the treatment of diseases involving dysregulated kinase activity .
Mechanism of Action
The mechanism of action of compound 3b involves the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction. By inhibiting these kinases, compound 3b can modulate these processes and exert its biological effects .
Comparison with Similar Compounds
- Leucettine L41
- Other derivatives of Leucettine L41
Comparison: Compound 3b is unique due to its modification with four amino-polyethylene glycol linkers, which facilitate its immobilization for screening assays . This modification distinguishes it from other similar compounds, such as Leucettine L41, by enhancing its utility in research applications .
Properties
CAS No. |
1430324-81-4 |
|---|---|
Molecular Formula |
C25H30N4O7 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(4Z)-2-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]anilino]-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one |
InChI |
InChI=1S/C25H30N4O7/c26-7-8-31-9-10-32-11-12-33-13-14-34-20-4-2-19(3-5-20)27-25-28-21(24(30)29-25)15-18-1-6-22-23(16-18)36-17-35-22/h1-6,15-16H,7-14,17,26H2,(H2,27,28,29,30)/b21-15- |
InChI Key |
ZBYBDKHFLSHGBP-QNGOZBTKSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=C(C=C4)OCCOCCOCCOCCN |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=C(C=C4)OCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)
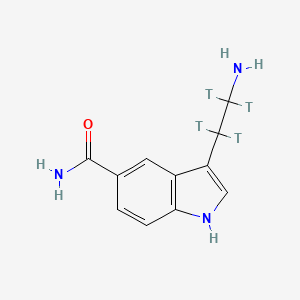
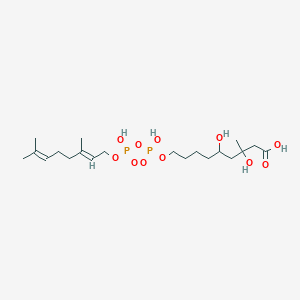
![[3H]sumatriptan](/img/structure/B10773331.png)
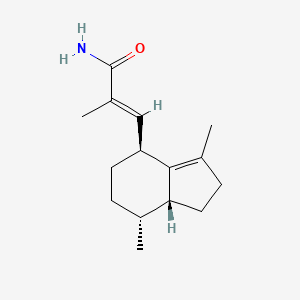
![[3H]PGF2alpha](/img/structure/B10773351.png)
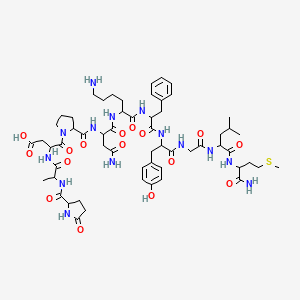
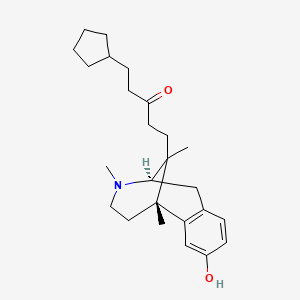
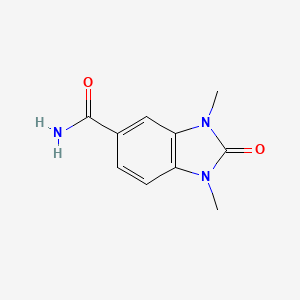
![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

